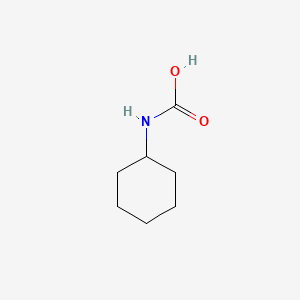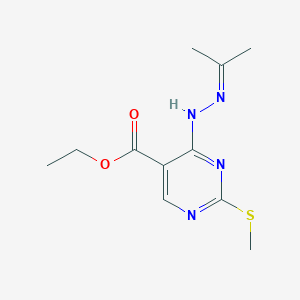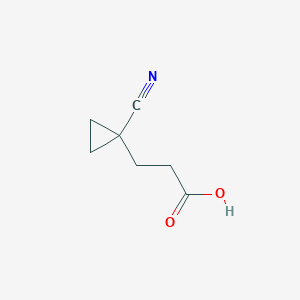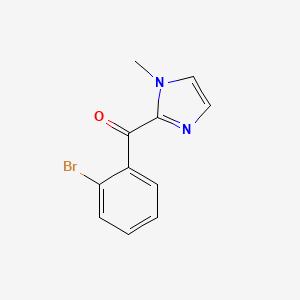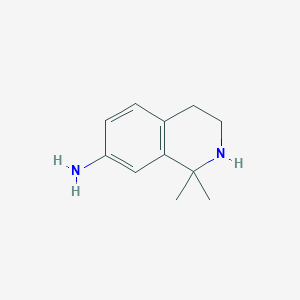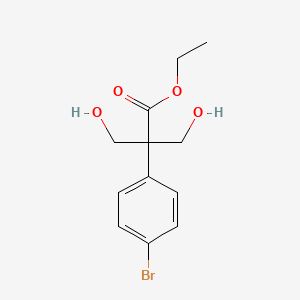
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromophenyl group, a hydroxy group, and a hydroxymethyl group attached to a propanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group is coupled with an appropriate ester precursor under palladium catalysis . This method offers the advantage of mild reaction conditions and high functional group tolerance.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to optimized production rates and reduced costs.
化学反応の分析
Types of Reactions
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic medium.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(4-bromophenyl)-3-oxo-2-(hydroxymethyl)propanoate.
Reduction: Formation of 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromophenyl group can enhance its binding affinity to certain targets, while the hydroxy and hydroxymethyl groups may contribute to its overall reactivity and stability.
類似化合物との比較
Ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate can be compared with similar compounds such as:
Ethyl 2-(4-chlorophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 2-(4-fluorophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.
Ethyl 2-(4-methylphenyl)-3-hydroxy-2-(hydroxymethyl)propanoate: The presence of a methyl group instead of a halogen can alter its physical and chemical characteristics.
特性
CAS番号 |
1423702-61-7 |
|---|---|
分子式 |
C12H15BrO4 |
分子量 |
303.15 g/mol |
IUPAC名 |
ethyl 2-(4-bromophenyl)-3-hydroxy-2-(hydroxymethyl)propanoate |
InChI |
InChI=1S/C12H15BrO4/c1-2-17-11(16)12(7-14,8-15)9-3-5-10(13)6-4-9/h3-6,14-15H,2,7-8H2,1H3 |
InChIキー |
YQBYLPGYPQWMOT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CO)(CO)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


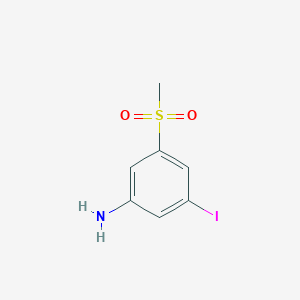
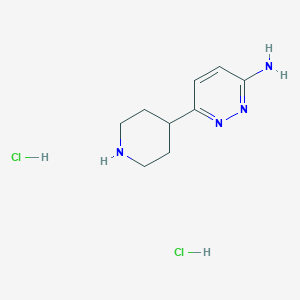

![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B13984377.png)


